

Structure-Activity Relationship of Asperindole Analogs: A Comparative Guide

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Compound of Interest

Compound Name: Asperindole B

Cat. No.: B15601800

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of Asperindole analogs, a class of indole-diterpenoid alkaloids isolated from the marine ascidian-derived fungus *Aspergillus* sp. The focus is on their cytotoxic effects against human prostate cancer cell lines, supported by quantitative data and detailed experimental protocols.

Overview of Asperindole Analogs and Cytotoxic Activity

Asperindoles are complex natural products that have been investigated for their biological activities.^{[1][2]} The core structure consists of an indole ring fused to a diterpenoid framework. Key analogs, Asperindoles A, B, C, and D, were isolated from the fungal strain KMM 4676.^[1] Their antiproliferative potential has been evaluated against both hormone therapy-sensitive (LNCaP) and hormone therapy-resistant (PC-3, 22Rv1) human prostate cancer cells.^[1]

The primary structural differences among these analogs lie in two key positions: chlorination at the C-22 position of the indole ring and the presence of a 2-hydroxyisobutyric acid (2-HIBA) moiety.^[1] Asperindole A is chlorinated, while **Asperindole B** is its non-chlorinated counterpart.^[1] Similarly, Asperindole C is chlorinated and possesses a 2-HIBA residue, whereas Asperindole D is the non-chlorinated version of Asperindole C.^[1]

Quantitative Data Presentation: Cytotoxicity

The cytotoxic activity of Asperindoles A-D was assessed to determine their half-maximal inhibitory concentration (IC₅₀) values. The results clearly indicate that only Asperindole A possesses significant cytotoxic activity at micromolar concentrations, particularly against the 22Rv1 cell line.^[1] Asperindoles B, C, and D were found to be inactive at concentrations up to 100 μ M.^[1]

Compound ID	Core Structure	R1 (C-22 Substitution)	R2 (Side Group)	IC ₅₀ LNCaP (μ M)	IC ₅₀ PC-3 (μ M)	IC ₅₀ 22Rv1 (μ M)
Asperindole A	Indole-diterpenoid	Cl	H	69.4	47.8	4.86
Asperindole B	Indole-diterpenoid	H	H	> 100	> 100	> 100
Asperindole C	Indole-diterpenoid	Cl	2-HIBA	> 100	> 100	> 100
Asperindole D	Indole-diterpenoid	H	2-HIBA	> 100	> 100	> 100

Data sourced from Ivanets et al., 2018.^[1]

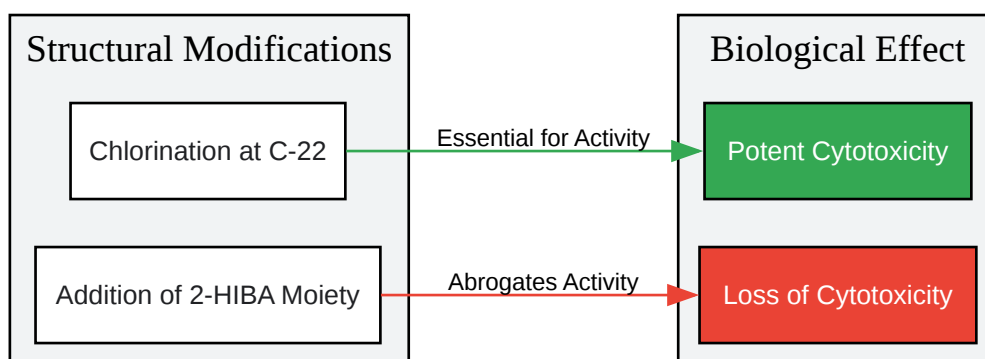
Structure-Activity Relationship (SAR) Analysis

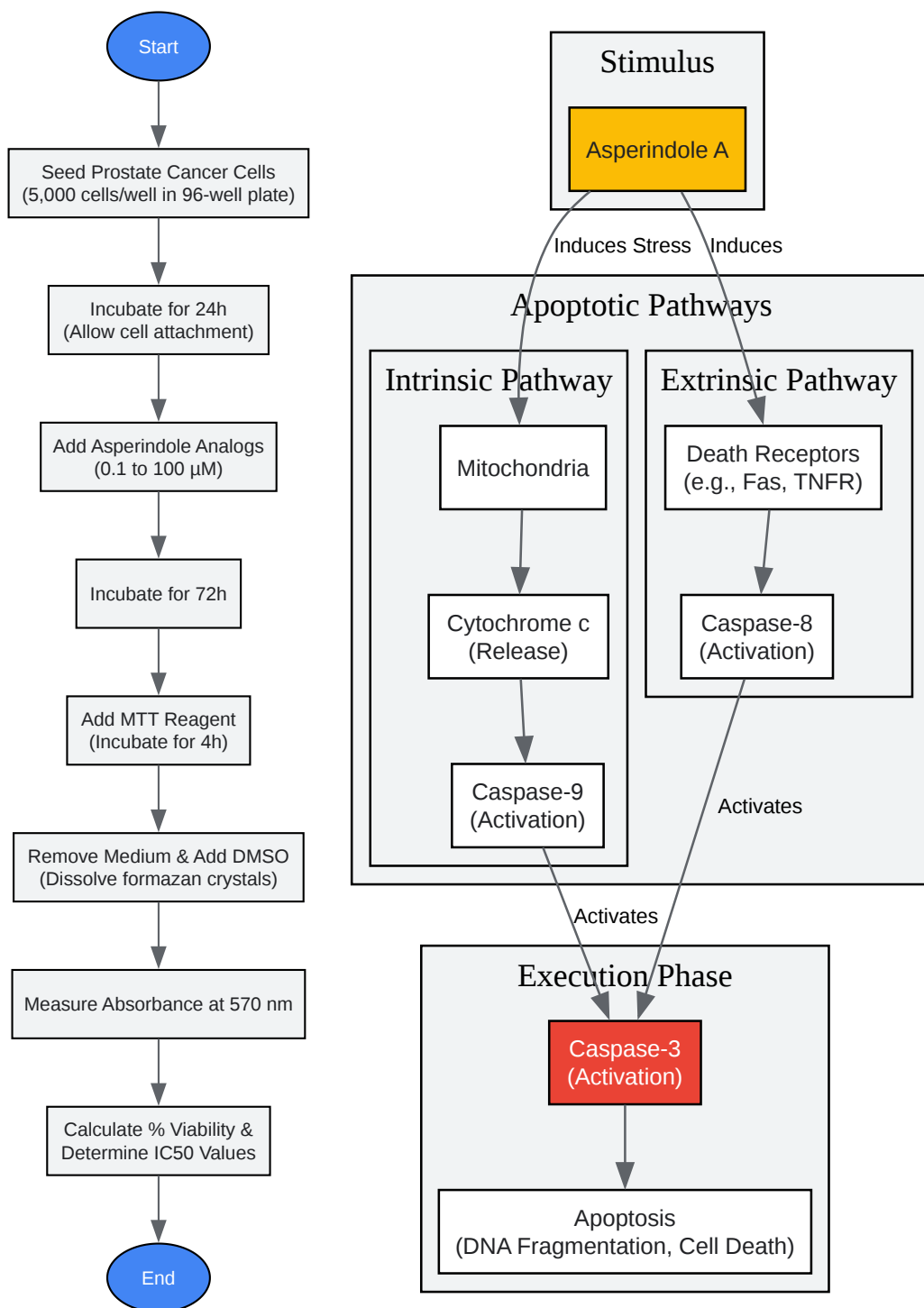
The comparative data reveals critical structural requirements for the cytotoxic activity of Asperindole analogs:

- Crucial Role of Chlorination:** A comparison between Asperindole A (IC₅₀ = 4.86 μ M in 22Rv1) and its non-chlorinated analog **Asperindole B** (IC₅₀ > 100 μ M) demonstrates that the chlorine atom at the C-22 position of the indole ring is essential for its potent cytotoxic effect.^[1]
- Detrimental Effect of the 2-HIBA Moiety:** The addition of a 2-hydroxyisobutyric acid (2-HIBA) residue completely abrogates the cytotoxic activity. Asperindole C, which is chlorinated like the active Asperindole A but also contains the 2-HIBA group, is inactive (IC₅₀ > 100 μ M).^[1]

- Combined Negative Effects: Asperindole D, which lacks the essential chlorine atom and possesses the detrimental 2-HIBA group, is also devoid of activity.[\[1\]](#)

These findings suggest a highly specific pharmacophore where a halogen at C-22 is a key feature for activity, while substitution with a bulky, hydrophilic group like 2-HIBA at the diterpenoid core is not tolerated.





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- To cite this document: BenchChem. [Structure-Activity Relationship of Asperindole Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601800#structure-activity-relationship-sar-of-asperindole-analogs>]

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